molecular formula C16H21N3O3 B12684361 Ethyl 4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane-8-carboxylate CAS No. 83929-35-5

Ethyl 4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane-8-carboxylate

Cat. No.: B12684361
CAS No.: 83929-35-5
M. Wt: 303.36 g/mol
InChI Key: ZKXWZAXKNCJMQA-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane-8-carboxylate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by a spirocyclic framework, which includes a triazaspirodecane core with an ethyl ester and a phenyl group. This compound has garnered interest due to its potential pharmacological properties and its role in scientific research.

Preparation Methods

The synthesis of Ethyl 4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane-8-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazaspirodecane core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure.

    Introduction of the phenyl group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Ethyl 4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

Ethyl 4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane-8-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane-8-carboxylate involves its interaction with specific molecular targets. For instance, it may act on mu opioid receptors, leading to antihyperalgesic effects by modulating pain pathways . The activation of these receptors can result in the inhibition of pain signals, providing potential therapeutic benefits.

Comparison with Similar Compounds

Ethyl 4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane-8-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ester and phenyl group configuration, which may confer distinct chemical and biological properties.

Properties

CAS No.

83929-35-5

Molecular Formula

C16H21N3O3

Molecular Weight

303.36 g/mol

IUPAC Name

ethyl 4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C16H21N3O3/c1-2-22-15(21)18-10-8-16(9-11-18)14(20)17-12-19(16)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,17,20)

InChI Key

ZKXWZAXKNCJMQA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2(CC1)C(=O)NCN2C3=CC=CC=C3

Origin of Product

United States

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